molecular formula C14H17IN2O2 B013639 4-(N-Maleimido)benzyltrimethylammonium iodide CAS No. 34696-66-7

4-(N-Maleimido)benzyltrimethylammonium iodide

Cat. No. B013639
CAS RN: 34696-66-7
M. Wt: 372.2 g/mol
InChI Key: CYQZRTCPSJCHIO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(N-Maleimido)benzyltrimethylammonium iodide often involves multi-step chemical processes that include the use of maleic anhydride and derivatives thereof as key starting materials. For example, a hybrid monomer of 4-(N-maleimidophenyl)glycidylether, possessing both oxirane ring and maleimide curable groups, was synthesized using N-(4-hydroxyphenyl)maleimide and epichlorohydrin, indicating a method that could be analogous to or provide insights into the synthesis of 4-(N-Maleimido)benzyltrimethylammonium iodide (Liu, Chen, & Wei, 2003).

Molecular Structure Analysis

Research into the molecular structure of NPMI compounds, which are structurally related to 4-(N-Maleimido)benzyltrimethylammonium iodide, reveals intricate details about their geometry. Studies have calculated the frequency and thermodynamic properties of these molecules at high levels of theory, shedding light on the dihedral angles and planar configurations within the molecule, which are critical for understanding its reactivity and properties (Guo, 2010).

Chemical Reactions and Properties

The maleimide functionality within these compounds allows for versatile chemical reactions. For instance, maleimides have been used as coupling reagents for radiohalogenation, indicating their potential for forming specific covalent bonds with peptides and proteins through sulfhydryl groups. Such reactions underscore the maleimide group's reactivity towards nucleophiles and its utility in bioconjugation and materials science applications (Aneheim, Foreman, Jensen, & Lindegren, 2015).

Physical Properties Analysis

The physical properties of maleimide derivatives can vary widely depending on their specific structure and substitution patterns. For instance, the thermal and mechanical properties of polymers derived from maleimide monomers can be finely tuned by the choice of curing agent and the molecular design of the monomer. Such studies provide a framework for understanding how the physical properties of 4-(N-Maleimido)benzyltrimethylammonium iodide might be analyzed and optimized for specific applications (Liu, Chen, & Wei, 2003).

Chemical Properties Analysis

The chemical properties of maleimide and its derivatives are central to their utility in various applications. Maleimides are known for their ability to undergo addition reactions with thiols, amines, and other nucleophiles, facilitating the formation of stable covalent bonds. This reactivity forms the basis for the use of maleimides in polymer chemistry, bioconjugation, and the synthesis of complex molecules (Aneheim et al., 2015).

Scientific Research Applications

  • Radiohalogenation for Targeted Radiotherapy : A reagent related to 4-(N-Maleimido)benzyltrimethylammonium iodide, N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, shows promise in targeted radiotherapy. It can easily attach to reduced disulfide bridges in proteins and free terminal cysteine groups (Aneheim et al., 2015).

  • Antimicrobial Applications : Compounds like 4DOCBP-6,10 and 4DOCBP-6,12, which have structures similar to 4-(N-Maleimido)benzyltrimethylammonium iodide, exhibit broad and effective antimicrobial spectra. Their unique dimeric structure may contribute to these properties (Maeda et al., 1999).

  • Inhibition of Nicotinic Acetylcholine Receptors : Covalent labeling at selective sites, which are not near Cys192 and Cys193, is responsible for the irreversible inhibition of nicotinic acetylcholine receptors by related toxins (Abramson et al., 1988).

  • Synthesis of Bioactive Compounds : The copper-catalyzed four-component coupling method using aminoarylselenated maleimides offers an environmentally friendly and efficient access to bioactive compounds. This method is a greener alternative for synthesis (Gao et al., 2019).

  • Measurement of Nicotinic Acetylcholine Receptor Binding Sites : A specific assay method allows accurate and sensitive measurement of nicotinic acetylcholine receptor binding sites, enabling precise measurements of receptor activities in the presence of other proteins (Karlin et al., 1976).

  • Corrosion Inhibition in Steel : Certain iodide compounds, like 1-butyl-3-methyl-1H-benzimidazolium iodide, effectively inhibit mild steel corrosion in sulfuric acid solutions. They follow the Langmuir adsorption isotherm and show promising thermodynamic and kinetic parameters (Zheng et al., 2014).

  • Thermosetting Resins : Novel thermosetting resins based on maleimido compounds exhibit high glass transition temperature, good thermal stability, and attractive flame retardance when cured with specific agents (Liu et al., 2003).

  • Photopolymerization : Polymerizable N-aromatic maleimides are more efficient than benzophenone as free radical initiators for photopolymerization, with certain compounds showing the highest polymerization rates (Wang et al., 2006).

properties

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQZRTCPSJCHIO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349644
Record name MBTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Maleimido)benzyltrimethylammonium iodide

CAS RN

34696-66-7
Record name MBTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
A Karlin, D Cowburn - … of the National Academy of Sciences, 1973 - National Acad Sciences
The receptor for acetylcholine was partially purified by affinity chromatography of an extract in Triton X-100 of membrane fragments from electric tissue. The receptor was assayed, after …
Number of citations: 196 www.pnas.org
K Hiroshi - International Journal of Biochemistry, 1981 - Elsevier
THE REACTION OF A POSITIVELY-CHARGED ~-ET~YLMALEIMIDE DERIVATIVE WITH ACTIN AND MYOSIN SUBFRAGMENT- Page 1 THE REACTION OF A POSITIVELY-…
SN Abramson, P Culver, T Kline, Y Li, P Guest… - Journal of Biological …, 1988 - ASBMB
Lophotoxin and lophotoxin analog-1 are uncharged cyclic diterpenes obtained from gorgonian corals. They have been shown to block the function of nicotinic acetylcholine receptors. …
Number of citations: 56 www.jbc.org
A Karlin, MG McNamee, DA Cowburn - Analytical Biochemistry, 1976 - Elsevier
An accurate and sensitive assay for nicotinic acetylcholine receptor binding sites is described which is based on the specificities of receptor both for an affinity label, 4-(N-maleimido)…
WE Thomas, JG Townsel - Comparative Biochemistry and …, 1982 - europepmc.org
1. The interaction of two specific ligands for the vertebrate nicotinic acetylcholine receptor were investigated on the solubilized form of a proposed acetylcholine receptor from the …
Number of citations: 2 europepmc.org
PJ Whiting, JM Lindstrom - Journal of Neuroscience, 1988 - Soc Neuroscience
Neuronal acetylcholine receptors (AChRs), which bind nicotine with high affinity but do not bind alpha-bungarotoxin (alpha Bgt), have recently been immunoaffinity-purified from chicken …
Number of citations: 303 0-www-jneurosci-org.brum.beds.ac.uk
A Karlin - Methods in Enzymology, 1977 - Elsevier
Publisher Summary Nicotinic acetylcholine receptors are integral proteins of the subsynaptic membranes of skeletal muscle and of homologous electrocytes of electric fish. These …
EVA BARTELS-BERNAL, TL ROSENBERRY… - Molecular …, 1976 - Citeseer
BARTELS-BERNAL, EVA, ROSENBERRY, TERRONE L. & CHANG, HAl WON (1976) A membrane activation cycle induced by sulfhydryl reagents after affinity labeling of the …
Number of citations: 14 citeseerx.ist.psu.edu
S Fuchs, D Neumann, A Safran… - Annals of the New …, 1987 - Wiley Online Library
The amino acid sequence of the entire acetylcholine receptor (AChR) of electric fish and of several other species has been established with the advent of gene cloning and recombinant …
RN Cox, A Karlin, PW Brandt - The Journal of Membrane Biology, 1979 - Springer
The frog sartorius motor endplate was treated with the specific disulfide bond reducing agent dithiothreitol and subsequently exposed to a covalently reacting compound (the nitrophenyl …

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